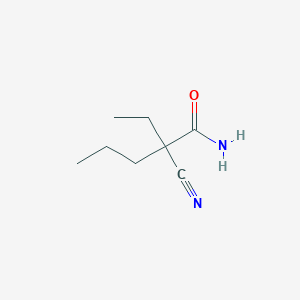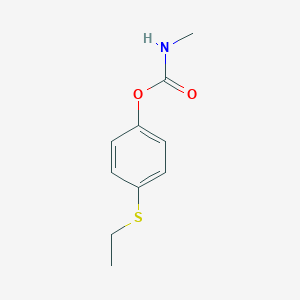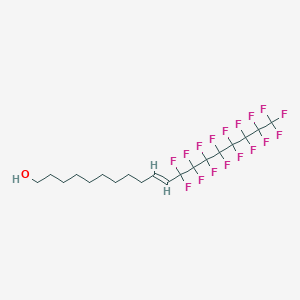
11-(Perfluoro-n-octyl)undec-10-en-1-ol
Overview
Description
“11-(Perfluoro-n-octyl)undec-10-en-1-ol” is a specialty product used in proteomics research . It has a molecular formula of C19H21F17O and a molecular weight of 588.35 . The IUPAC name for this compound is (10E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluoro-10-nonadecen-1-ol .
Molecular Structure Analysis
The molecular structure of “11-(Perfluoro-n-octyl)undec-10-en-1-ol” contains a total of 57 bonds, including 36 non-H bonds, 1 multiple bond, 16 rotatable bonds, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .Scientific Research Applications
Interaction and Miscibility with Other Compounds
A study conducted on a novel surfactant, pentafluorophenyl moiety attached at the terminal position of undecanol, highlighted its interactions and miscibility with various surfactants, including partially fluorinated and perfluorinated surfactants. The study utilized Langmuir monolayer characterization and demonstrated the formation of stable monolayers and characteristic structures, indicating the potential of these compounds in surface science and material chemistry (Broniatowski & Dynarowicz-Łątka, 2006).
Role in Solid-Phase Synthesis Support Materials
Another significant application is in the synthesis of hydrophilic polymer beads. Undec-10-en-1-ol was utilized as a comonomer to introduce functional groups into the beads. The resulting beads demonstrated extensive swelling in various solvents, indicating their usefulness in the field of solid-phase synthesis as support materials (Engström & Helgée, 2006).
Development of New Fatty (Co)Polyamides
The compound has been involved in the creation of partially or fully biosourced (co)polyamides. These materials, derived from monomers like undec-11-enoic acid, have shown promising characteristics, such as low glass transition and melting temperatures. They also exhibit the potential for photocrosslinking due to the presence of carbon–carbon double bonds, making them suitable for bio-based UV powder coatings, especially for heat-sensitive substrates (Rejaibi et al., 2015).
Utilization in ADMET Chemistry
The compound has been used in the large-scale preparation of long-chain ADMET synthons. The process developed allows for the production of significant quantities of α,ω-alkenyl alcohols, essential precursors in ADMET chemistry. The method's efficiency in generating these precursors showcases the compound's importance in organic synthesis and polymer science (Sauty et al., 2014).
Advanced Oxidation Process for Degradation Studies
In the context of environmental science, the compound has been involved in degradation studies of new substitutes for perfluorinated surfactants. The study utilized advanced oxidation processes to test the stability of these substitutes, essential for understanding the environmental impact of perfluorinated surfactants and their alternatives. This research highlights the compound's role in environmental monitoring and the assessment of pollutant degradation (Quinete et al., 2010).
Safety And Hazards
properties
IUPAC Name |
(E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluorononadec-10-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F17O/c20-12(21,10-8-6-4-2-1-3-5-7-9-11-37)13(22,23)14(24,25)15(26,27)16(28,29)17(30,31)18(32,33)19(34,35)36/h8,10,37H,1-7,9,11H2/b10-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCVGEGAZDOIDJ-CSKARUKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCCC/C=C/C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70896694 | |
| Record name | (10E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-(Perfluoro-n-octyl)undec-10-en-1-ol | |
CAS RN |
135131-50-9, 15364-19-9 | |
| Record name | (10E)-12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadec-10-en-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70896694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Nonadecen-1-ol, 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-heptadecafluoro- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



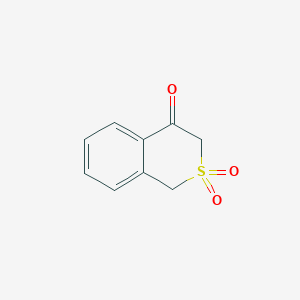
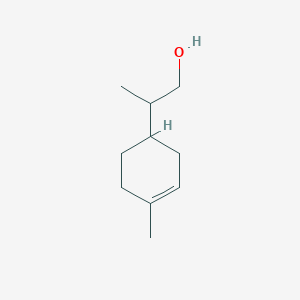
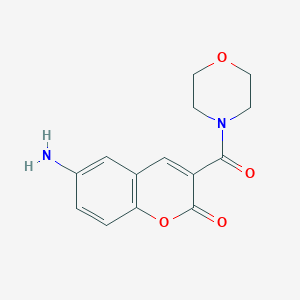
![3-Ethoxybenzo[d]isothiazole 1,1-dioxide](/img/structure/B100248.png)
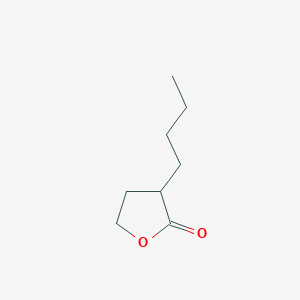
![2-[(3-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B100250.png)
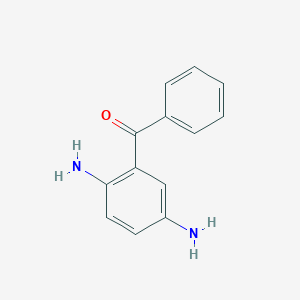
![Furo[2,3-b]furan-2(3H)-one, tetrahydro-6a-methyl-](/img/structure/B100256.png)
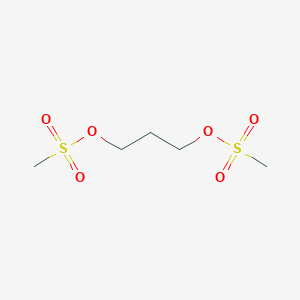
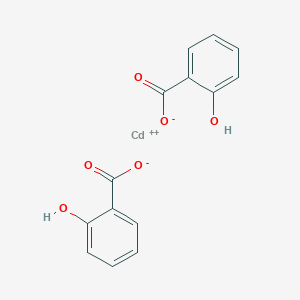
![9,10-Anthracenedione, 1,4-bis[(2-bromo-4,6-dimethylphenyl)amino]-](/img/structure/B100261.png)
